N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine
Description
N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine is a cyclopropane-containing amine derivative featuring a 1-methylindole moiety substituted at the 2-position. Its molecular formula is C₁₃H₁₆N₂ (molar mass: 200.28 g/mol). The compound’s structure combines the conformational rigidity of cyclopropane with the aromatic indole system, making it a candidate for studying neurotransmitter enzyme interactions, particularly monoamine oxidase (MAO) inhibition .
Properties
IUPAC Name |
N-[(1-methylindol-2-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-15-12(9-14-11-6-7-11)8-10-4-2-3-5-13(10)15/h2-5,8,11,14H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZVNYRFQQSGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CNC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-methylindole with a suitable cyclopropanamine derivative under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine can undergo various chemical reactions including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various hydrogenated indole derivatives .
Scientific Research Applications
Pharmacological Activity
N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine exhibits significant activity at serotonin receptors, particularly the 5-HT2C receptor. This receptor is involved in mood regulation and appetite control, making this compound a candidate for treating conditions such as depression and obesity.
Table 1: Interaction Profile with Serotonin Receptors
| Receptor Type | Binding Affinity | Potential Application |
|---|---|---|
| 5-HT2C | High | Antidepressants, Appetite Regulation |
| 5-HT1A | Moderate | Anxiolytic Effects |
| 5-HT3 | Low | Antiemetic Activity |
Antitumor Activity
Recent studies have evaluated derivatives of this compound for their antiproliferative effects against various cancer cell lines. For example, compounds derived from this structure demonstrated effective inhibition of HeLa, MCF-7, and HT-29 cancer cell lines.
Case Study: Compound Evaluation
In a study conducted by RSC Publishing, a derivative of this compound exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating potent antiproliferative activity. Mechanistic studies revealed that this compound induced apoptosis and arrested cell cycle progression at the G2/M phase by inhibiting tubulin polymerization, similar to the action of colchicine .
Mechanism of Action
The mechanism of action of N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of reactive oxygen species (ROS) and inflammation . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their biological activities, and pharmacological profiles:
Key Findings from Comparative Studies
Role of the Cyclopropane vs. Propargylamine Moieties
- This contrasts with propargylamine-containing analogs (e.g., [(1-methyl-1H-indol-2-YL)methyl]-N-methylprop-2-yn-1-amine), where the propargyl group is a known mechanism-based inhibitor of MAO, forming covalent adducts with the flavin cofactor .
- Metabolic Stability : Cyclopropane derivatives may exhibit superior metabolic stability compared to propargylamines, which are prone to oxidative degradation.
Impact of Indole Substitution Position
- 2-Position vs. 4-Position Indole Methyl : The positional isomer N-[(1-methyl-1H-indol-4-YL)methyl]-cyclopropanamine (CAS: 1342996-09-1) shares the same molecular formula as the target compound but differs in indole substitution. Computational modeling suggests that 2-substituted indoles better align with MAO’s hydrophobic pockets, whereas 4-substituted analogs may exhibit reduced affinity .
Hybrid Compounds with Dual Activities
- The hybrid compound N-[(5-benzyloxy-1-methyl-1H-indol-2-YL)methyl]-N-methylprop-2-yn-1-amine demonstrates multitarget inhibition (MAO-A IC₅₀ = 0.12 μM; MAO-B IC₅₀ = 0.08 μM; AChE IC₅₀ = 0.21 μM) due to synergistic effects between the indole-propargylamine system and additional benzyloxy groups .
Biological Activity
N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine, with the molecular formula C₁₃H₁₆N₂ and a molecular weight of 200.29 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms, and applications based on diverse scientific sources.
Chemical Structure and Properties
The compound features a cyclopropanamine structure linked to a 1-methyl-1H-indole moiety. Its unique structure allows for various interactions with biological targets, particularly in the realm of pharmacology. The compound is classified as an irritant and has been noted for its potential as a synthetic intermediate in drug development.
While specific mechanisms of action for this compound are still under investigation, it is known to exhibit significant activity at serotonin receptors, particularly the 5-HT2C receptor . This receptor plays a critical role in mood regulation and appetite control. Studies indicate that derivatives of this compound can act as selective agonists for the 5-HT2C receptor, which may have therapeutic implications for conditions such as depression and obesity .
Antidepressant Properties
Research suggests that this compound may exhibit antidepressant-like effects due to its interaction with serotonin receptors. The selective agonism at the 5-HT2C receptor indicates potential utility in treating mood disorders.
Antitumor Activity
Some derivatives of this compound have shown promising anticancer properties. The mechanism may involve inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This suggests that this compound could be explored further as an antitumor agent.
Research Findings
A comparative analysis of similar compounds highlights the unique activity profile of this compound:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| N-[1-Methylindolylmethyl]cyclopropanamine | Structure | Selective 5-HT2C agonist |
| N-(1-butylindolylmethyl)cyclopropanamine | Structure | Potential neuroprotective effects |
| N-[1-(2-chlorobenzyl)indolylmethyl]cyclopropanamine | Structure | Enhanced binding affinity towards serotonin receptors |
The specificity of this compound for the 5-HT2C receptor may lead to fewer side effects compared to broader-spectrum serotonin modulators, making it an attractive candidate for further pharmacological studies .
Study on Serotonin Receptor Binding
A study conducted on various derivatives highlighted that modifications to the cyclopropanamine structure could enhance binding affinity and selectivity towards serotonin receptors. For instance, one derivative exhibited an EC50 value of 23 nM at the 5-HT2C receptor, indicating strong agonistic activity without significant recruitment of β-arrestin, which is often associated with side effects .
Antitumor Activity Assessment
In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the disruption of microtubule dynamics, leading to apoptosis in cancerous cells. These findings suggest a potential pathway for developing novel anticancer therapeutics based on this compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(1-Methyl-1H-indol-2-YL)methyl]-cyclopropanamine and its analogs?
- Methodological Answer : The compound can be synthesized via reductive amination between 1-methyl-1H-indole-2-carbaldehyde and cyclopropanamine. For derivatives, modifications include coupling with sulfonamides or propargyl groups using reagents like diisobutylaluminum hydride (DIBAL) or heteroarylsulfonyl chlorides. Key steps involve refluxing in methylene chloride with catalysts such as p-toluenesulfonic acid .
Q. How is the molecular structure of this compound validated in crystallographic studies?
- Methodological Answer : X-ray crystallography using programs like SHELXL or SHELXS is standard for structural validation. For example, derivatives of N-[(indolyl)methyl]cyclopropanamine analogs (e.g., ASS234) are analyzed for bond angles, torsion angles, and packing interactions. Crystallographic data should be cross-validated with NMR (e.g., , ) and HRMS to confirm purity and stereochemistry .
Q. What are the primary biological targets of this compound derivatives?
- Methodological Answer : Derivatives like ASS234 are designed as multitarget inhibitors, primarily targeting cholinesterases (AChE, BuChE) and monoamine oxidases (MAO-A/B). Enzymatic assays using Ellman’s method (for ChEs) and fluorometric assays (for MAOs) are employed to measure IC values. ASS234, for instance, shows IC = 3.2 µM for AChE and 0.8 µM for MAO-B .
Advanced Research Questions
Q. How do structural modifications (e.g., propargyl groups, piperidine substitutions) impact inhibitory potency and selectivity?
- Methodological Answer :
- Propargyl groups : Enhance MAO-B inhibition by forming covalent adducts with FAD cofactors. For example, ASS234’s propargyl moiety reduces MAO-B activity by >90% at 1 µM .
- Piperidine substitutions : Improve blood-brain barrier permeability. In MBA236, a 2-methylbenzyl-piperidine group increases selectivity for AChE (IC = 1.5 µM) while retaining MAO-B inhibition .
- Quantitative Structure-Activity Relationship (QSAR) models are used to predict substituent effects .
Q. What experimental models are used to evaluate therapeutic potential in neurodegenerative diseases?
- Methodological Answer :
- In vitro : SH-SY5Y neuroblastoma cells treated with Aβ or HO to assess neuroprotection (e.g., ASS234 reduces oxidative stress by 40% at 10 µM) .
- In vivo : Transgenic AD mice (e.g., APP/PS1) are used to test cognitive improvement via Morris water maze. ASS234 improves memory retention by 50% at 5 mg/kg/day .
- Multi-target validation : Microdialysis in rodent brains confirms dual ChE/MAO inhibition and dopamine modulation .
Q. How are crystallographic data inconsistencies resolved for cyclopropanamine derivatives?
- Methodological Answer : Discrepancies in bond lengths or disordered atoms are addressed using:
- SHELXL refinement : Adjusting occupancy factors and thermal parameters .
- Twinned data analysis : For high-symmetry crystals, twin laws (e.g., HKLF5) are applied to refine structures .
- Cross-validation with spectroscopic data (e.g., NMR coupling constants for cyclopropane rings) ensures structural accuracy .
Q. What strategies mitigate contradictory results in enzyme inhibition assays (e.g., MAO-A vs. MAO-B selectivity)?
- Methodological Answer :
- Kinetic analysis : Determine K values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Isoform-specific assays : Use recombinant MAO-A/MAO-B expressed in HEK293 cells to isolate activity .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in MAO-B (e.g., propargyl-FAD interaction) versus MAO-A .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
